1,2,3-Trimethoxy-4-(2,3,4-trimethoxyphenyl)benzene
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Overview
Description
1,2,3-Trimethoxy-4-(2,3,4-trimethoxyphenyl)benzene is an organic compound characterized by the presence of two benzene rings, each substituted with three methoxy groups. This compound is part of a broader class of trimethoxyphenyl derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trimethoxy-4-(2,3,4-trimethoxyphenyl)benzene typically involves the reaction of 1,2,3-trimethoxybenzene with 2,3,4-trimethoxybenzene under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where an aluminum chloride catalyst facilitates the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
1,2,3-Trimethoxy-4-(2,3,4-trimethoxyphenyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,2,3-Trimethoxy-4-(2,3,4-trimethoxyphenyl)benzene has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2,3-Trimethoxy-4-(2,3,4-trimethoxyphenyl)benzene involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as tubulin, heat shock protein 90, and thioredoxin reductase, leading to anti-cancer effects. The compound’s methoxy groups play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Trimethoxybenzene
- 2,3,4-Trimethoxybenzene
- 3,4,5-Trimethoxybenzene
Uniqueness
1,2,3-Trimethoxy-4-(2,3,4-trimethoxyphenyl)benzene is unique due to its dual benzene ring structure with multiple methoxy substitutions, which enhances its biological activity and specificity compared to other trimethoxybenzene derivatives .
Properties
IUPAC Name |
1,2,3-trimethoxy-4-(2,3,4-trimethoxyphenyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O6/c1-19-13-9-7-11(15(21-3)17(13)23-5)12-8-10-14(20-2)18(24-6)16(12)22-4/h7-10H,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGMHAKFANPJFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2=C(C(=C(C=C2)OC)OC)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00283932 |
Source
|
Record name | 1,2,3-trimethoxy-4-(2,3,4-trimethoxyphenyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00283932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6322-17-4 |
Source
|
Record name | MLS002607871 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34321 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,3-trimethoxy-4-(2,3,4-trimethoxyphenyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00283932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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